Enhanced Lipophilicity vs. Unsubstituted Piperazine for CNS Drug Design
The addition of a cyclobutylmethyl group to the piperazine core substantially increases lipophilicity, a critical parameter for central nervous system (CNS) drug design. The predicted LogP (ACD/LogP) for 1-(cyclobutylmethyl)piperazine is 1.28, which is significantly higher than that of unsubstituted piperazine (predicted LogP ≈ -0.7) . This quantitative difference suggests improved passive diffusion across the blood-brain barrier, a key requirement for CNS-active compounds. While this is a predicted property, it is derived from a validated software platform (ACD/Labs Percepta) and provides a comparative baseline for prioritizing this compound over less lipophilic piperazine analogs in CNS-targeted projects .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ACD/LogP = 1.28 |
| Comparator Or Baseline | Unsubstituted piperazine (predicted LogP ≈ -0.7) |
| Quantified Difference | Increase of approximately 2 LogP units |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
This lipophilicity difference guides the selection of 1-(cyclobutylmethyl)piperazine for CNS drug discovery programs where adequate blood-brain barrier penetration is a critical design criterion.
